An In-depth Technical Guide to the Basic Properties of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
An In-depth Technical Guide to the Basic Properties of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. The document details its structural features influencing basicity, estimated physicochemical parameters, and standardized experimental protocols for the determination of its acid dissociation constant (pKa).
Introduction and Structural Analysis
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a bicyclic heteroaromatic compound featuring a pyridine ring substituted at the 2-position with a 3,4-dihydro-2H-pyrrole (a pyrroline) moiety. The basicity of this molecule is primarily attributed to the lone pair of electrons on the two nitrogen atoms. Understanding the protonation behavior of these nitrogen centers is crucial for applications in medicinal chemistry and drug development, as it governs properties like solubility, receptor interaction, and pharmacokinetic profiles.
The key structural features influencing basicity are:
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The Pyridine Nitrogen: The lone pair on the pyridine nitrogen is located in an sp² hybrid orbital in the plane of the aromatic ring. It is not involved in the aromatic sextet and is therefore readily available for protonation.
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The Pyrroline Nitrogen: This nitrogen is part of an imine functional group within the five-membered ring. The hybridization of this nitrogen is also sp², with its lone pair accessible for protonation.
The overall basicity of the molecule will be a composite of the basicities of these two nitrogen atoms. The pyridine nitrogen is expected to be the more basic of the two, as the electron density on the pyrroline nitrogen is influenced by the double bond within its ring.
Physicochemical Properties
While experimental data for 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is not extensively available in the literature, data for its isomer, 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (also known as Myosmine), provides a useful reference point.[1][2][3]
| Property | Value | Notes |
| Molecular Formula | C₉H₁₀N₂ | [1][3] |
| Molecular Weight | 146.19 g/mol | [1][3] |
| pKa (estimated) | ~ 5.0 - 5.5 | The basicity is expected to be slightly lower than that of pyridine (pKa ≈ 5.23) due to the electron-withdrawing effect of the pyrroline substituent. The pyrroline nitrogen is significantly less basic. |
| Melting Point (of isomer) | 42-44 °C | Data for 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1] |
| Boiling Point (of isomer) | 82-83 °C at 0.5 mmHg | Data for 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1] |
Protonation Equilibrium
The primary protonation event is expected to occur at the pyridine nitrogen due to its higher basicity compared to the imine nitrogen of the pyrroline ring. The equilibrium can be visualized as follows:
Experimental Protocols for pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of a compound's basicity. The following are standard methodologies for its experimental determination.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.[4][5][6][7] It involves the gradual addition of a standardized acid to a solution of the compound and monitoring the resulting change in pH.
Experimental Workflow:
Detailed Methodology:
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Solution Preparation: Prepare a solution of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine of known concentration (e.g., 0.01 M) in purified water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value.
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Titrant Preparation: Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid.
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Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
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Titration: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the standardized acid titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
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Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum upon protonation.[8][9][10]
Experimental Workflow:
Detailed Methodology:
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Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of at least 3 pH units around the estimated pKa.
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Sample Preparation: Prepare a set of solutions by dissolving a constant amount of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in each of the buffer solutions.
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Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum for each of the prepared solutions.
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Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer. The pKa corresponds to the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve.
Conclusion
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine possesses two basic nitrogen centers, with the pyridine nitrogen being the more significant contributor to its overall basicity. While experimental determination of its pKa is recommended for precise characterization, its value can be reasonably estimated to be in the range of 5.0 to 5.5. The protocols outlined in this guide provide robust and reliable methods for the experimental determination of this crucial physicochemical parameter, which is of high importance for researchers in the fields of chemistry and drug development.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]
- 3. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 10. ishigirl.tripod.com [ishigirl.tripod.com]
